molecular formula C16H21N3O B2458580 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-ethylurea CAS No. 1351594-92-7

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-ethylurea

Cat. No. B2458580
M. Wt: 271.364
InChI Key: ZTCBPJRWBJNZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-ethylurea is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential properties, which may have important implications for various fields of study.

Scientific Research Applications

Synthesis and Biological Applications

  • Cytotoxicity and Anticancer Potential : A study on the synthesis of novel annulated dihydroisoquinoline heterocycles has shown potential cytotoxic effects against various cancer cell lines, including breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma. This research underscores the importance of dihydroisoquinoline derivatives in developing anticancer drugs through molecular docking and apoptosis induction mechanisms (Saleh et al., 2020).

  • Natural Product Synthesis : The asymmetric Pictet–Spengler reaction, involving tetrahydroisoquinolines, plays a critical role in synthesizing natural products, primarily alkaloids. These compounds exhibit significant biological properties, highlighting the structural motif's importance in medicinal chemistry (Heravi et al., 2018).

  • Corrosion Inhibition : Research on the synthesis and electrochemical analysis of novel 5-substituted-8-hydroxyquinoline derivatives has revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. This demonstrates the compound's utility in industrial applications, particularly in protecting metal surfaces (Faydy et al., 2019).

  • Antituberculosis Activity : A study on the synthesis and biological activities of 2,4-bis(benzofuran-2-yl)- and 2,4-bis(aroxymethyl)quinolines has shown significant anti-tubercular activity against Mycobacterium smegmatis. This research paves the way for developing new antimicrobial agents based on quinoline derivatives (Li et al., 2019).

properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-17-16(20)18-10-5-6-11-19-12-9-14-7-3-4-8-15(14)13-19/h3-4,7-8H,2,9-13H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCBPJRWBJNZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC#CCN1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-ethylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.